molecular formula C12H12ClFN2O2 B11845915 4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone

4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone

Cat. No.: B11845915
M. Wt: 270.69 g/mol
InChI Key: PGNMEEVIBHPLQN-UHFFFAOYSA-N
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Description

4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone is a fluorinated quinoxalinone derivative characterized by a chloroacetyl substituent at position 4, a fluorine atom at position 7, and two methyl groups at position 2. Its molecular formula is C₁₂H₁₃ClFN₂O₂, with a molecular weight of 252.7 g/mol . This compound is primarily utilized in industrial and scientific research as a building block for synthesizing more complex heterocyclic systems. Its safety data sheet emphasizes stringent handling protocols, including personal protective equipment (PPE) and controlled disposal, though specific toxicity data remain unspecified .

Properties

Molecular Formula

C12H12ClFN2O2

Molecular Weight

270.69 g/mol

IUPAC Name

4-(2-chloroacetyl)-7-fluoro-3,3-dimethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C12H12ClFN2O2/c1-12(2)11(18)15-8-5-7(14)3-4-9(8)16(12)10(17)6-13/h3-5H,6H2,1-2H3,(H,15,18)

InChI Key

PGNMEEVIBHPLQN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(N1C(=O)CCl)C=CC(=C2)F)C

Origin of Product

United States

Preparation Methods

Condensation of Substituted o-Phenylenediamine Derivatives

The reaction between 4-fluoro-o-phenylenediamine and dimethylated α-keto esters under acidic conditions yields the dihydroquinoxalinone scaffold. For example, glyoxylic acid derivatives react with 4-fluoro-1,2-diaminobenzene in refluxing ethanol (78°C, 12 hours), achieving 68–72% yields. Microwave-assisted protocols reduce reaction times to 30–45 minutes while maintaining comparable yields (70–75%).

Key variables influencing yield:

  • Solvent polarity : Ethanol/water mixtures (4:1 v/v) enhance solubility of intermediates, improving cyclization efficiency.

  • Acid catalysis : HCl (0.1 M) accelerates imine formation but requires subsequent neutralization to prevent lactam degradation.

Nitro Reduction-Cyclization Cascade

An alternative route employs 2-nitro-4-fluorophenylglycine derivatives. Catalytic hydrogenation (H₂, 3 atm, Pd/C) reduces the nitro group, followed by spontaneous cyclization in dimethylformamide (DMF) at 100°C. This method achieves 65% yield but requires stringent moisture control to prevent hydrolysis.

N4-Chloroacetylation Strategies

Introducing the chloroacetyl group at the N4 position presents unique challenges due to steric hindrance from the 3,3-dimethyl substituents.

Acyl Chloride Coupling

Reaction of 7-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C produces the target compound in 58% yield after 6 hours. Triethylamine (2.5 equiv) scavenges HCl, preventing lactam ring opening.

Optimized conditions:

ParameterOptimal ValueEffect on Yield
Temperature0–5°CPrevents exothermic decomposition
SolventAnhydrous DCMMinimizes acyl chloride hydrolysis
BaseTriethylamineMaintains pH 7–8

Solid-Phase Acylation

Immobilizing the quinoxalinone core on Wang resin enables repetitive acylation cycles (3×30 minutes) with chloroacetic anhydride, increasing yields to 82%. This method reduces purification complexity but requires specialized equipment.

Reaction Optimization and Mechanistic Insights

Temperature-Dependent Regioselectivity

Low temperatures (0–10°C) favor N4-acylation over O-acylation (95:5 selectivity). At 25°C, competing O-acylation reduces yields by 40% due to lactam tautomerization.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate acylation but promote side reactions:

SolventDielectric ConstantReaction Time (h)Yield (%)
DCM8.936.058
THF7.585.261
DMF36.73.548

Data indicates THF balances reaction rate and selectivity.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethyl acetate/n-hexane (1:3) removes unreacted starting materials, yielding 99.5% pure product (HPLC). Slow cooling (0.5°C/min) produces monoclinic crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 6H, 3,3-(CH₃)₂), 4.32 (s, 2H, COCH₂Cl), 6.92–7.15 (m, 2H, Ar-H).

  • IR (KBr): 1685 cm⁻¹ (C=O lactam), 1732 cm⁻¹ (C=O acetyl), 755 cm⁻¹ (C-F).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage flow system achieves 89% yield at 1 kg/day throughput:

  • Stage 1 : Core synthesis (residence time: 30 min, 80°C)

  • Stage 2 : Acylation (residence time: 15 min, 5°C)

  • Stage 3 : Crystallization (residence time: 45 min)

Waste Stream Management

Neutralization of HCl byproduct with NaOH generates NaCl (98% recoverable), aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Batch acylation5899.5Moderate
Solid-phase8298.7Low
Continuous flow8999.8High

Continuous flow synthesis emerges as the most viable industrial method due to its high throughput and minimal manual intervention.

Troubleshooting Common Synthesis Issues

Low Acylation Yields

  • Cause : Moisture-induced hydrolysis of chloroacetyl chloride

  • Solution : Molecular sieves (4Å) in solvent storage tanks reduce H₂O content to <50 ppm.

Lactam Ring Opening

  • Cause : Excess HCl from unneutralized reactions

  • Solution : Real-time pH monitoring with automated base addition maintains pH 7.0±0.2 .

Chemical Reactions Analysis

Types of Reactions

4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: Catalysts such as acids or bases to facilitate the cyclization process.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinoxalinone derivatives.

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of alcohol derivatives.

    Cyclization: Formation of polycyclic heterocycles.

Scientific Research Applications

4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxalinone and related heterocyclic derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone C₁₂H₁₃ClFN₂O₂ 252.7 4-(chloroacetyl), 7-F, 3,3-dimethyl Research intermediate; industrial use
7-Fluoro-4-[(5-isoquinolinyloxy)acetyl]-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one C₂₁H₁₈FN₃O₃ 379.38 4-(isoquinolinyloxy acetyl), 7-F, 3,3-dimethyl Larger substituent; potential bioactivity
3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Fluquinconazole) C₁₆H₁₀Cl₂FN₃O 366.18 2,4-dichlorophenyl, triazolyl, 6-F Agricultural fungicide
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C₁₂H₁₀ClFNO 253.67 7-Cl, 6-F, cyclopropyl Research applications; structural analog
2(1H)-Quinoxalinone derivatives (e.g., 3af, 3bf) Varies ~250–300 Variable aryl/alkyl groups at positions 3,4 Synthetic yields: 25–80%

Key Comparative Insights

Fluorine at position 7 (common in the target compound and Fluquinconazole ) increases metabolic stability and lipophilicity compared to non-fluorinated analogs.

Synthetic Accessibility Quinoxalinone derivatives like 3af and 3bf are synthesized via condensation reactions with yields up to 80%, suggesting that the target compound’s synthesis may require optimization due to steric hindrance from its dimethyl and chloroacetyl groups.

Functional Applications The target compound lacks pesticidal activity, unlike Fluquinconazole , which is a triazole-class fungicide. This highlights how minor structural changes (e.g., triazole vs. chloroacetyl groups) drastically alter functionality.

Physicochemical Properties The target compound’s molecular weight (252.7 g/mol) is lower than the isoquinolinyloxy analog (379.38 g/mol) , implying better membrane permeability and bioavailability in pharmaceutical contexts.

Biological Activity

4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone is a synthetic compound belonging to the quinoxaline family. Its unique structural features, including a chloroacetyl group and a fluorine atom, contribute to its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties.

  • Molecular Formula : C12H12ClFN2O2
  • Molecular Weight : 270.69 g/mol
  • CAS Number : 878292-19-4

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Quinoxaline derivatives have shown promising results in inhibiting various cancer cell lines through mechanisms such as interference with tubulin polymerization and inhibition of topoisomerase II-DNA interactions .
  • Antibacterial Properties : The compound exhibits antibacterial effects, making it a potential candidate for developing new antibiotics.
  • Enzymatic Inhibition : Studies indicate that quinoxaline derivatives can act as inhibitors for enzymes like COX-2 and LDHA, which are implicated in cancer progression .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes :
    • COX-2 Inhibition: Compounds similar to this compound have demonstrated moderate inhibition efficiencies against COX-2, a target in colorectal cancer therapy .
    • LDHA Inhibition: The compound may also inhibit lactate dehydrogenase (LDHA), affecting the Warburg effect in cancer cells.
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown cytotoxic effects on various cancer cell lines, including HCT-116 and LoVo cells .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological Activity
7-FluoroquinoxalineFluorine substitution on quinoxalineAntibacterial and anticancer properties
4-MethylquinoxalineMethyl group on the fourth positionAntifungal activity
6-ChloroquinoxalineChlorine substitution at the sixth positionPotential anti-inflammatory effects
2-(Chloroacetyl)quinoxalineChloroacetyl group attached at the second positionAntiviral activity

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoxaline derivatives:

  • Anticancer Studies :
    • A study reported that quinoxaline derivatives exhibit significant cytotoxicity against cancer cell lines through various mechanisms targeting key pathways involved in tumor growth .
  • Antibacterial Activity :
    • Research highlighted the antibacterial properties of quinoxaline compounds against multiple bacterial strains, suggesting their potential use in treating infections.

Q & A

Q. Q1. What are the optimized synthetic routes for 4-(chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of quinoxalinone derivatives typically involves condensation reactions between substituted o-phenylenediamine and glyoxylic acid derivatives. For example, glyoxilic acid reacts with o-phenylenediamine in refluxing n-butanol to form the quinoxalinone core, followed by chloroacetylation at the N1 position . Key factors include:

  • Temperature control : Lower temperatures (e.g., 353 K) may favor regioselectivity but require longer reaction times .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization purity .
  • Catalysts : Acidic conditions (e.g., HCl) accelerate chloroacetyl group introduction but may require neutralization steps to prevent decomposition .

Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming regiochemistry. The chloroacetyl group’s proton resonates at δ 4.2–4.5 ppm, while fluorine substitution deshields adjacent aromatic protons (e.g., δ 7.1–7.3 ppm for 7-fluoro) .
  • IR spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the 2(1H)-quinoxalinone lactam .
  • HPLC-MS : Reversed-phase C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) resolve impurities, with ESI+ showing [M+H]+ at m/z 297.1 .

Q. Q3. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Prioritize aldose reductase (ALR2) inhibition due to structural similarity to active quinoxalinones (IC₅₀: 11.4–74.8 nM) . Use spectrophotometric NADPH depletion assays with DL-glyceraldehyde as substrate .
  • Antimicrobial screening : Follow CLSI guidelines for gram-negative (e.g., E. coli ATCC 25922) and gram-positive (e.g., S. aureus ATCC 29213) strains, with fluoroquinolone comparators .
  • Cytotoxicity : MTT assays on HEK-293 cells (48 hr exposure) establish selectivity indices .

Advanced Research Questions

Q. Q4. What structure-activity relationship (SAR) trends govern the bioactivity of 7-fluoroquinoxalinones?

Methodological Answer:

  • Fluoro substitution : The 7-fluoro group enhances membrane permeability (logP reduction by ~0.5) and target binding via halogen bonding (e.g., with ALR2 Tyr48) .
  • Chloroacetyl side chain : Electron-withdrawing groups at N1 improve metabolic stability but may reduce solubility (cLogP increase by ~1.2) .
  • 3,3-Dimethyl dihydroquinoxaline : Rigidifies the lactam ring, preventing π-stacking aggregation in aqueous media .
    Data-driven example : Removing the 3,3-dimethyl group reduces ALR2 inhibition by 60%, confirming its role in conformational stabilization .

Q. Q5. How can researchers resolve contradictory data in biological activity between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and microsomal stability (human liver microsomes + NADPH). For instance, high PPB (>95%) may explain reduced in vivo efficacy despite potent in vitro activity .
  • Metabolite ID : LC-QTOF-MS detects hydroxylated derivatives (e.g., 4-hydroxy metabolites) that may exhibit off-target effects .
  • Species-specific differences : Use transgenic ALR2-overexpressing mice to isolate target-mediated discrepancies .

Q. Q6. What computational strategies predict the compound’s interaction with novel targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular docking : AutoDock Vina with AMBER force fields identifies potential kinase targets (e.g., EGFR) by probing the chloroacetyl group’s fit into ATP-binding pockets .
  • MD simulations : 100-ns simulations in explicit solvent (CHARMM36) quantify binding mode stability; RMSD <2 Å indicates viable target engagement .
  • Pharmacophore modeling : Phase-generated models prioritize kinases with hydrophobic subpockets complementary to the 3,3-dimethyl group .

Q. Q7. What synthetic modifications improve metabolic stability without compromising activity?

Methodological Answer:

  • Isosteric replacement : Substitute the chloroacetyl group with trifluoroacetyl (improves CYP450 resistance) or ethoxycarbonyl (reduces hepatic clearance) .
  • Deuterium incorporation : Replace labile C-H bonds (e.g., benzylic positions) with deuterium, increasing t₁/₂ by 2–3× .
  • Prodrug strategies : Phosphonooxymethyl derivatives enhance aqueous solubility (e.g., >5 mg/mL at pH 7.4) .

Q. Q8. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Polymorphism screening : Perform DSC/TGA to identify enantiotropic transitions; recrystallize from ethyl acetate/hexane (1:3) to isolate the stable form .
  • Counterion effects : Compare HCl salt (mp 224–226°C) vs free base (mp 233–237°C) .
  • Deuterated solvent calibration : Re-record NMR in DMSO-d6 with TMS at 0.00 ppm to resolve splitting artifacts .

Q. Q9. What methodologies assess the compound’s photostability and oxidative degradation pathways?

Methodological Answer:

  • ICH Q1B photostability testing : Expose to 1.2 million lux·hr UV/visible light; monitor degradation via HPLC (e.g., 7-fluoro to 7-hydroxy oxidation) .
  • Forced oxidation : Treat with 3% H₂O₂ at 40°C for 24 hr; LC-MS identifies quinoxaline ring-opened byproducts .
  • EPR spectroscopy : Detect radical intermediates during light-induced degradation .

Q. Q10. How can hybrid derivatives (e.g., quinoxalinone-fluoroquinolone hybrids) be rationally designed?

Methodological Answer:

  • Scaffold hopping : Replace the 3-carboxylic acid in fluoroquinolones (e.g., ciprofloxacin) with the 2(1H)-quinoxalinone core to retain DNA gyrase binding .
  • Linker optimization : Ethylene glycol spacers (8–12 atoms) balance potency and solubility in dual ALR2/antibacterial hybrids .
  • In silico synergy modeling : Predict additive effects using Combenefit software (Loewe model) .

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